molecular formula C20H27NO3 B11158249 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11158249
M. Wt: 329.4 g/mol
InChI Key: PVFHAIYAMFDFJK-UHFFFAOYSA-N
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Description

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing heterocycle. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of a suitable chromen-2-one precursor with a piperidine derivative. The reaction conditions often include the use of acid or base catalysts, elevated temperatures, and specific solvents to facilitate the reaction.

For example, the synthesis may start with the preparation of the chromen-2-one core by the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The resulting chromen-2-one intermediate is then subjected to further functionalization to introduce the piperidine moiety. This step may involve nucleophilic substitution reactions, where the piperidine derivative is reacted with an appropriate leaving group on the chromen-2-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

    Cyclization: Acid or base catalysts are often employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield a dihydro derivative.

Scientific Research Applications

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and biochemical pathways. It can be used as a probe to investigate enzyme activity, receptor binding, and signal transduction.

    Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It may be investigated for its anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, the hydroxyl group at position 7 may form hydrogen bonds with target proteins, while the piperidine moiety may interact with hydrophobic pockets.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one: This compound has a similar structure but contains a chlorine atom at position 6 and a methyl group at position 4. The presence of these substituents may alter its chemical and biological properties.

    4-hydroxy-2-quinolones: These compounds share the chromen-2-one core structure but differ in the substitution pattern. They are known for their pharmaceutical and biological activities, making them valuable in drug research and development.

    2-substituted-6-methyl-2,3-dihydropyridinones: These compounds contain a piperidine moiety and are used as versatile intermediates in the synthesis of polyfunctional piperidine-based compounds.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C20H27NO3/c1-5-16-8-6-7-9-21(16)11-15-10-17-12(2)13(3)20(23)24-19(17)14(4)18(15)22/h10,16,22H,5-9,11H2,1-4H3

InChI Key

PVFHAIYAMFDFJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C(=C3C)C

Origin of Product

United States

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